

Commercial Sources and Application Notes for High-Purity 13-HpODE

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Compound of Interest

Compound Name: 13-Hpode

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for high-purity 13-hydroperoxyoctadecadienoic acid (**13-HpODE**), along with detailed application notes and experimental protocols for its use in research and drug development.

Introduction to 13-HpODE

13-Hydroperoxyoctadecadienoic acid (**13-HpODE**) is a bioactive lipid hydroperoxide derived from the oxidation of linoleic acid. This process can occur non-enzymatically through the action of reactive oxygen species or be catalyzed by lipoxygenase enzymes.^[1] In mammals, 15-lipoxygenase is a key enzyme in its formation. **13-HpODE** is a crucial signaling molecule implicated in various physiological and pathological processes, including inflammation, atherosclerosis, and cancer.^[2] It is known to activate key signaling pathways, such as the peroxisome proliferator-activated receptor (PPAR) and epidermal growth factor receptor (EGFR) signaling cascades.^{[1][3]} Due to its role in cellular signaling and disease, high-purity **13-HpODE** is an essential tool for researchers studying lipid metabolism, oxidative stress, and drug development.

Commercial Sources for High-Purity 13-HpODE

Several reputable suppliers offer high-purity **13-HpODE** for research purposes. The products are typically supplied as a solution in ethanol to ensure stability. It is crucial to refer to the supplier's specific product data sheet for the most accurate and up-to-date information.

Supplier	Product Name	Purity	Formulation	CAS Number
Cayman Chemical	13(S)-HpODE	≥98%	A solution in ethanol	33964-75-9
(±)13-HpODE	≥95%	A solution in ethanol	23017-9-3	
Cenmed	(±)13-HpODE	≥98%	500 µg/ml in ethanol	23017-9-3
Cambridge Bioscience	(±)13-HpODE	≥95%	A solution in ethanol	23017-9-3
Benchchem	13-Hydroperoxyocta decadienoic acid	>98%	Not specified	28040-10-0

Handling, Storage, and Safety

Storage: **13-HpODE** is sensitive to light, heat, and oxygen. It should be stored at -80°C in an airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen).^[4] Under these conditions, it is reported to be stable for at least two years.^[4]

Handling: Handle **13-HpODE** in a well-ventilated area, avoiding inhalation of the solvent vapor. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. As it is typically supplied in ethanol, it is flammable and should be kept away from ignition sources. For experimental use, it is recommended to prepare fresh dilutions from the stock solution.

Safety: Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information, including first-aid measures and disposal guidelines.

Application Notes and Experimental Protocols

In Vitro Cell-Based Assays: Treatment of Caco-2 Cells

This protocol describes the treatment of the human colorectal adenocarcinoma cell line, Caco-2, with **13-HpODE** to study its effects on gene expression and cellular signaling.

Materials:

- High-purity **13-HpODE** solution in ethanol
- Caco-2 cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS)
- Cell culture plates

Protocol:

- Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Preparation of **13-HpODE** Working Solution:
 - On the day of the experiment, prepare a fresh working solution of **13-HpODE**.
 - Dilute the stock solution of **13-HpODE** in serum-free DMEM to the desired final concentration. A commonly used concentration for studying gene expression changes is 100 µM.^{[1][5]}
 - Note: It is crucial to prepare the working solution immediately before use to minimize degradation.
- Cell Treatment:
 - Seed Caco-2 cells in 6-well plates and grow to the desired confluency.
 - For studies on differentiated cells, culture for the appropriate duration post-confluency.
 - Prior to treatment, wash the cells twice with sterile PBS.

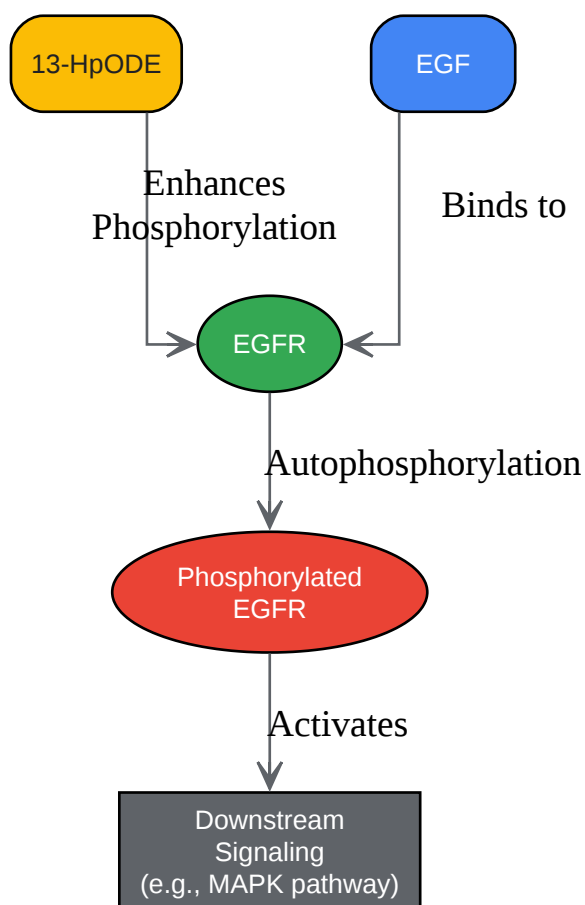
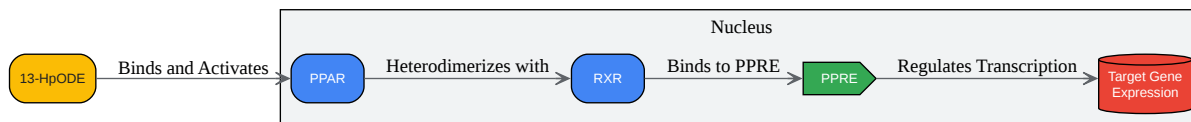
- Add the **13-HpODE** working solution to the cells. For a 100 μ M final concentration, add the appropriate volume of the diluted stock to the serum-free medium in each well.
- Include a vehicle control group treated with the same concentration of ethanol used to dissolve the **13-HpODE**.
- Incubation: Incubate the cells for the desired period. For gene expression studies, a 24-hour incubation period is often used.[\[1\]](#)[\[5\]](#)
- Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as RNA extraction for qPCR or RNA-seq, protein extraction for Western blotting, or analysis of signaling pathway activation.

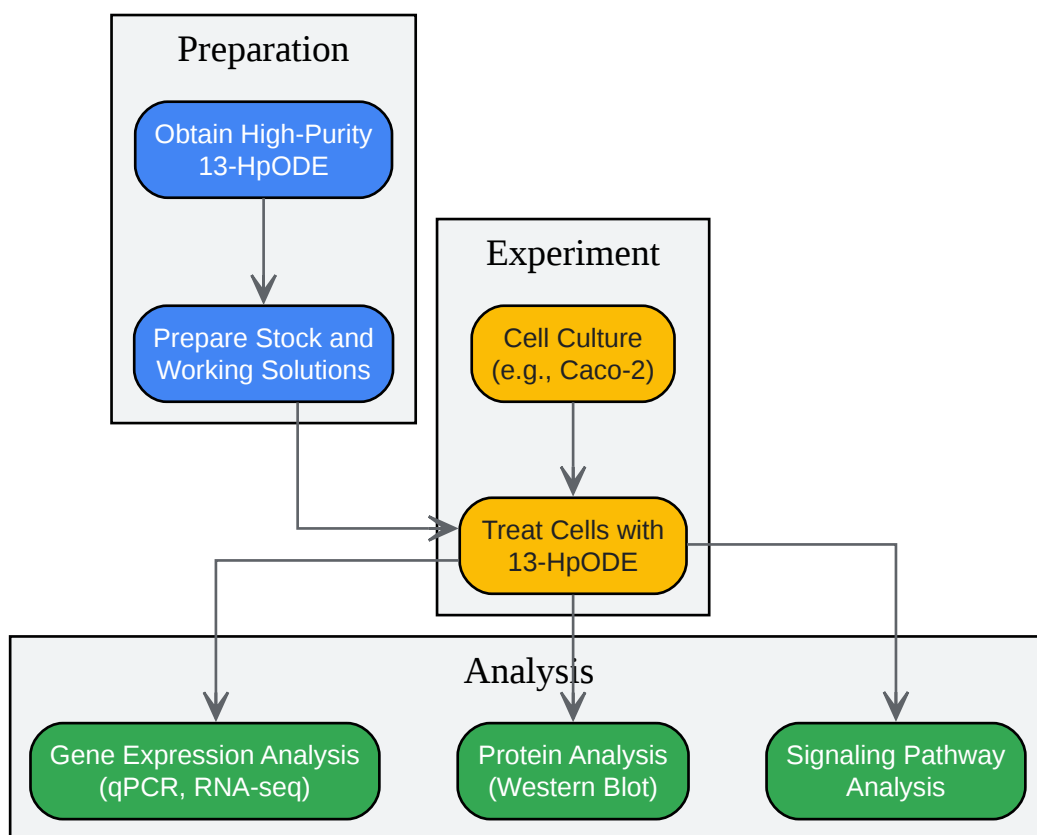
Analysis of Signaling Pathways

13-HpODE has been shown to modulate several key signaling pathways. Below are diagrams and descriptions of its role in PPAR and EGFR signaling.

4.2.1. PPAR Signaling Pathway

13-HpODE can act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[\[1\]](#)[\[6\]](#)





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